molecular formula C8H13NO5 B6256011 4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid CAS No. 587022-78-4

4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid

Cat. No.: B6256011
CAS No.: 587022-78-4
M. Wt: 203.19 g/mol
InChI Key: ARHDVFIZXUIWIH-UHFFFAOYSA-N
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Description

4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid is an organic compound with the molecular formula C8H13NO5 It is a derivative of butanoic acid, featuring a carbamoyl group substituted with a 2-methoxy-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid typically involves the reaction of butanoic acid derivatives with appropriate carbamoylating agents. One common method involves the use of 2-methoxy-2-oxoethyl isocyanate as the carbamoylating agent, which reacts with butanoic acid under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Reactant Preparation: Sourcing and purifying butanoic acid and 2-methoxy-2-oxoethyl isocyanate.

    Reaction: Conducting the reaction in a controlled environment, often using solvents and catalysts to enhance the reaction rate and yield.

    Purification: Isolating the product through techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methoxy-2-oxoethyl)carbamoyl]phenylboronic acid
  • 4-[(2-methoxy-2-oxoethyl)carbamoyl]amino-4-oxobutanoic acid

Comparison

4-[(2-methoxy-2-oxoethyl)carbamoyl]butanoic acid is unique due to its specific structural features, such as the presence of both a carbamoyl group and a methoxy-oxoethyl moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the phenylboronic acid derivative may exhibit different reactivity and binding characteristics due to the presence of the boronic acid group.

Properties

CAS No.

587022-78-4

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

5-[(2-methoxy-2-oxoethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H13NO5/c1-14-8(13)5-9-6(10)3-2-4-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

ARHDVFIZXUIWIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCCC(=O)O

Purity

95

Origin of Product

United States

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